2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate has several scientific research applications:
Chemistry: It is used as a protecting group for amino acids during peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate exerts its effects involves its ability to act as a protecting group for amino acids. This prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products. The molecular targets include amino acid residues in peptides and proteins, and the pathways involved are primarily related to peptide bond formation and cleavage .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group for amino acids.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties
Uniqueness
2,5-Dioxopyrrolidin-1-yl ((benzyloxy)carbonyl)-D-tryptophanate is unique due to its specific application in protecting D-tryptophan during peptide synthesis. This specificity allows for more controlled and selective reactions compared to other similar compounds .
Properties
Molecular Formula |
C23H21N3O6 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m1/s1 |
InChI Key |
PLMKYGHASWACNG-LJQANCHMSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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